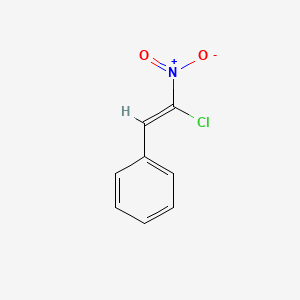

(Z)-1-(2-chloro-2-nitrovinyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-1-(2-chloro-2-nitrovinyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a (Z)-1-(2-chloro-2-nitrovinyl) group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(2-chloro-2-nitrovinyl)benzene typically involves the reaction of benzaldehyde with nitromethane in the presence of a base, followed by chlorination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. The reaction is carried out under controlled temperatures to ensure the formation of the desired (Z)-isomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of efficient purification techniques, such as distillation or crystallization, ensures the high purity of the final product.

化学反応の分析

Types of Reactions

(Z)-1-(2-chloro-2-nitrovinyl)benzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro compounds.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

Oxidation: Formation of nitrobenzene derivatives.

Reduction: Formation of amino-substituted benzene derivatives.

Substitution: Formation of hydroxyl or alkoxy-substituted benzene derivatives.

科学的研究の応用

(Z)-1-(2-chloro-2-nitrovinyl)benzene has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (Z)-1-(2-chloro-2-nitrovinyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of specific functional groups, leading to changes in the activity or function of the target molecules. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action.

類似化合物との比較

Similar Compounds

(E)-1-(2-chloro-2-nitrovinyl)benzene: The (E)-isomer of the compound, which has different spatial arrangement and potentially different reactivity.

1-(2-chloro-2-nitrovinyl)naphthalene: A similar compound with a naphthalene ring instead of a benzene ring.

2-chloro-1-nitroethene: A simpler compound with similar functional groups but lacking the aromatic ring.

Uniqueness

(Z)-1-(2-chloro-2-nitrovinyl)benzene is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to distinct chemical and biological properties compared to its (E)-isomer and other similar compounds.

生物活性

(Z)-1-(2-chloro-2-nitrovinyl)benzene, also known as 1-chloro-2-(2-nitrovinyl)benzene, is a compound of interest due to its potential biological activities, particularly in the context of cancer research and toxicology. This article reviews the available literature on its biological activity, focusing on mutagenicity, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C8H6ClN2O2

- Molecular Weight : 188.59 g/mol

- CAS Number : 5369313

Biological Activity Overview

The biological activities of this compound have been explored in various studies, with a focus on its mutagenic properties and anticancer effects.

Mutagenicity Studies

Research indicates that this compound exhibits weak mutagenic activity in bacterial test systems but does not show significant mutagenicity in mammalian cell test systems in vitro. Specifically:

- Bacterial Tests : Weak mutagenic effects were observed.

- Mammalian Cell Tests : No significant mutagenicity was recorded.

- DNA Damage : Intraperitoneal injection in mice resulted in DNA damage in liver and kidney tissues, highlighting potential genotoxic effects under certain conditions .

Cytotoxicity and Anticancer Activity

Recent studies have identified the compound's potential as an anticancer agent:

- Antiproliferative Effects : The compound has shown promising antiproliferative effects against various cancer cell lines. For instance, related compounds with the nitrovinyl pharmacophore demonstrated over 90% inhibition at 10 µM concentration in certain B-cell lines .

- Mechanisms of Action : Potential mechanisms include topoisomerase inhibition, histone deacetylase inhibition, and DNA alkylation .

Table 1: Summary of Biological Activities

Toxicological Profile

The toxicological profile of this compound has been assessed through various animal studies:

- LD50 Values : Studies report an LD50 of approximately 560 mg/kg for Sprague-Dawley rats, indicating moderate toxicity levels .

- Histopathological Findings : Notable findings include increased liver and kidney weights at low exposure levels, suggesting potential organ toxicity upon prolonged exposure .

特性

分子式 |

C8H6ClNO2 |

|---|---|

分子量 |

183.59 g/mol |

IUPAC名 |

[(Z)-2-chloro-2-nitroethenyl]benzene |

InChI |

InChI=1S/C8H6ClNO2/c9-8(10(11)12)6-7-4-2-1-3-5-7/h1-6H/b8-6+ |

InChIキー |

BQOIOXRQQPRNCO-SOFGYWHQSA-N |

異性体SMILES |

C1=CC=C(C=C1)/C=C(/[N+](=O)[O-])\Cl |

正規SMILES |

C1=CC=C(C=C1)C=C([N+](=O)[O-])Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。